molecular formula C14H17N3O4 B6356362 N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine CAS No. 1212184-70-7

N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine

Cat. No. B6356362
CAS RN: 1212184-70-7
M. Wt: 291.30 g/mol
InChI Key: NFIMAMRWMUEMAT-ZJUUUORDSA-N
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Description

“N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine” is a complex organic compound with the CAS Number: 1820583-16-1 . It has a molecular weight of 291.31 . The compound is also known by its IUPAC name, "(1S,5R)-8-oxo-1,3,4,5,6,8-hexahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carbonyl)glycine" .

Scientific Research Applications

Chemistry

This compound could be used in various chemical reactions as a reagent or intermediate . Its unique structure might contribute to the synthesis of other complex organic compounds.

Biology

In biological research, this compound could be used to study its interactions with various biological systems or processes . It could also be used in the development of biological assays or tests.

Pharmacology

Pharmacological research often involves the study of compounds like this to understand their interactions with various biological targets . This compound could potentially be used in the development of new pharmacological tools or drugs.

Biochemistry

In biochemistry, this compound could be used to study its interactions with various biochemical processes or molecules . It could also be used in the development of new biochemical assays or tests.

Material Science

This compound could potentially be used in the development of new materials with unique properties . Its unique structure might contribute to the properties of these materials.

Environmental Science

In environmental science, this compound could be used to study its environmental fate and behavior . It could also be used in the development of environmental monitoring tools or indicators.

properties

IUPAC Name

2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-12-3-1-2-11-10-4-9(7-17(11)12)6-16(8-10)14(21)15-5-13(19)20/h1-3,9-10H,4-8H2,(H,15,21)(H,19,20)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIMAMRWMUEMAT-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]acetic acid

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